2-Amino-5-hydroxy-4-methylpentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-4-methylpentanoic acid typically involves the use of starting materials such as 4-methylpentanoic acid, which undergoes a series of reactions to introduce the amino and hydroxyl groups. Common synthetic routes include:
Amination: Introduction of the amino group through reactions with ammonia or amines.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Implementation of continuous flow systems for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.
Substitution: Replacement of the amino or hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
2-Amino-5-hydroxy-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in protein synthesis and DNA methylation.
Medicine: Investigated for its potential therapeutic effects, particularly in antifungal applications.
Industry: Utilized in the production of bio-preservatives and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 2-Amino-5-hydroxy-4-methylpentanoic acid involves its antifungal activity. It targets certain types of fungi, including Aspergillus flavus and Aspergillus fumigatus, by inhibiting their growth. This compound works in synergy with other organic acids to exert its antifungal effects. It is likely involved in the metabolism of branched-chain amino acids, similar to leucine and isoleucine.
Comparison with Similar Compounds
2-Amino-5-hydroxy-4-methylpentanoic acid can be compared with other similar compounds, such as:
Leucine: An essential amino acid involved in protein synthesis.
Isoleucine: Another essential amino acid with similar metabolic pathways.
Properties
IUPAC Name |
2-amino-5-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCAQJCTUOFAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105817-04-7 |
Source
|
Record name | 2-amino-5-hydroxy-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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